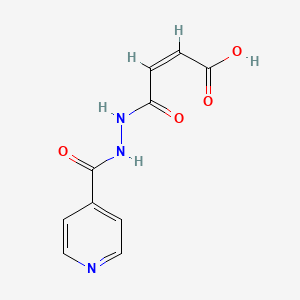

(Z)-4-(2-isonicotinoylhydrazinyl)-4-oxobut-2-enoic acid

Description

Properties

IUPAC Name |

(Z)-4-oxo-4-[2-(pyridine-4-carbonyl)hydrazinyl]but-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c14-8(1-2-9(15)16)12-13-10(17)7-3-5-11-6-4-7/h1-6H,(H,12,14)(H,13,17)(H,15,16)/b2-1- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNWTBOKOQOBRG-UPHRSURJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NNC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1C(=O)NNC(=O)/C=C\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-4-(2-isonicotinoylhydrazinyl)-4-oxobut-2-enoic acid, a compound belonging to the class of hydrazine derivatives, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 219.19 g/mol

- CAS Number : 1556813

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular metabolism and proliferation.

- Apoptosis Induction : Studies suggest that this compound can induce apoptosis in cancer cells, which is crucial for cancer therapy.

- Antimicrobial Activity : Preliminary data indicate that the compound may exhibit antimicrobial properties against various pathogens.

Biological Activity Data

Case Study 1: Cancer Cell Lines

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibits cell proliferation. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Testing

In vitro testing against bacterial strains revealed that this compound exhibits notable antibacterial activity. The Minimum Inhibitory Concentration (MIC) values indicated effectiveness comparable to standard antibiotics.

Case Study 3: Enzyme Inhibition Profile

In a biochemical assay, this compound was found to inhibit the activity of key metabolic enzymes, suggesting potential applications in metabolic disorders.

Comparison with Similar Compounds

Structural Variations

The compound shares a common core structure with other (Z)-4-substituted-4-oxobut-2-enoic acids but differs in the substituent attached to the amino/hydrazinyl group. Key analogs include:

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| (Z)-4-(2-Isonicotinoylhydrazinyl)-4-oxobut-2-enoic acid | Isonicotinoyl hydrazine | C₁₁H₁₀N₄O₄ | 262.22 | Hydrazine-linked pyridine ring |

| (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid | 4-Methylaniline | C₁₁H₁₁NO₃ | 205.21 | Aromatic methyl group |

| (Z)-4-((2-Formylphenyl)amino)-4-oxobut-2-enoic acid | 2-Formylphenyl | C₁₁H₉NO₄ | 219.19 | Aldehyde functional group |

| (2Z)-4-(4-Bromo-2-chloroanilino)-4-oxobut-2-enoic acid | 4-Bromo-2-chloroaniline | C₁₀H₇BrClNO₃ | 320.53 | Halogen substituents (Br, Cl) |

| (Z)-4-[(1-Methylethyl)amino]-4-oxobut-2-enoic acid | Isopropylamine | C₇H₁₁NO₃ | 157.17 | Aliphatic branched chain |

Key Observations :

- The isonicotinoyl hydrazine group introduces a pyridine ring and additional hydrogen-bonding capacity compared to simpler aromatic or aliphatic substituents .

Physicochemical Properties

Solubility

- This compound: Expected to exhibit moderate polarity due to the pyridine and hydrazine groups. Solubility likely higher in polar aprotic solvents (e.g., DMSO) compared to non-polar solvents.

- (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid: Insoluble in water; optimal solubility achieved in a 4:3 isopropyl alcohol:acetone mixture .

- (Z)-4-[(1-Methylethyl)amino]-4-oxobut-2-enoic acid: Higher solubility in organic solvents due to aliphatic substituent .

Acid Dissociation Constant (pKa)

- (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid: pKa = 2.81 ± 0.25, indicating moderate acidity suitable for non-aqueous titration .

- This compound: Predicted lower pKa (~2–3) due to electron-withdrawing pyridine ring enhancing acidity.

Analytical Techniques

- Titration: Non-aqueous potentiometric titration optimal for analogs like (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid (detection limit: 0.002 mol/dm³) .

- Spectroscopy : ¹H/¹³C NMR and HRMS used for structural validation of formylphenyl analogs .

- X-ray Crystallography : SHELX software employed for resolving crystal structures of halogenated derivatives .

Q & A

Q. What are the standard synthetic routes for (Z)-4-(2-isonicotinoylhydrazinyl)-4-oxobut-2-enoic acid, and how is structural confirmation achieved?

The compound is typically synthesized via the reaction of maleic anhydride with substituted aromatic amines under controlled conditions. For example, analogs like (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid are prepared by reacting p-toluidine with maleic anhydride in a 1:1 molar ratio, yielding 93–97% product as a yellow or pale pink solid . Structural confirmation involves:

- Melting point analysis : Ranges from 157–192°C, depending on substituents .

- Spectroscopic methods :

- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹), conjugated C=C (~1600 cm⁻¹), and NH groups (~3300 cm⁻¹) .

- ¹H NMR : Key signals include vinyl protons (δ 6.2–7.2 ppm, J = 12–15 Hz for Z-isomer) and aromatic protons .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks .

Q. How does the compound’s solubility profile influence analytical method development?

The compound is insoluble in water but dissolves in polar aprotic solvents (e.g., acetone, isopropyl alcohol). Optimal solvent systems for titration or spectroscopic analysis require mixtures like isopropyl alcohol:acetone (4:3), which enhance solubility and measurement accuracy . This ratio minimizes precipitation during potentiometric titration, achieving a mass fraction of 94.23 ± 0.69% .

Advanced Research Questions

Q. How can discrepancies in reported yields or analytical results be resolved?

Discrepancies often arise from solvent selection and purity. For instance, using a 1:1 isopropyl alcohol:acetone ratio underestimated acid content (91% vs. theoretical 94.23%) due to incomplete dissolution . Mitigation strategies include:

- Solvent optimization : Systematic testing of dielectric constants and polarity indices.

- Metrological validation : Narrowing confidence intervals by repeating measurements under controlled humidity/temperature .

- Cross-validation : Comparing IR, NMR, and HRMS data with literature to confirm structural integrity .

Q. What methodological challenges arise in quantifying this compound, and how are they addressed?

Key challenges include:

- Low aqueous solubility : Requires non-aqueous potentiometric titration with optimized solvent ratios (e.g., 4:3 isopropyl alcohol:acetone) .

- Detection limits : Achieve 0.002 mol/dm³ using precise suspension titrations and calibrated electrodes .

- Interference from byproducts : Chromatographic purification (e.g., HPLC) ensures >95% purity before analysis .

Q. How can researchers evaluate the bioactivity of this compound, given structural analogs with reported pharmacological properties?

While direct evidence is limited, analogs like (Z)-4-(4-fluorophenylamino)-4-oxobut-2-enoic acid show biochemical relevance. Recommended approaches:

- Enzyme inhibition assays : Test HDAC or phospholipase A2 inhibition using fluorogenic substrates .

- DNA interaction studies : Employ cyclic voltammetry or UV-Vis spectroscopy to assess binding affinity .

- Cytotoxicity screening : Use MTT assays on cancer cell lines, comparing results to structurally similar compounds .

Q. What strategies ensure reproducibility in synthesizing high-purity (Z)-isomers?

- Stoichiometric control : Maintain a 1:1 molar ratio of maleic anhydride to amine to minimize di-adduct formation .

- Temperature modulation : Reactions at 60–80°C favor Z-isomer stability .

- Chromatographic separation : Use silica gel chromatography with ethyl acetate/hexane eluents to isolate isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.